molecular formula C7H10O B14454656 4-Methylhexa-2,4-dienal CAS No. 76251-91-7

4-Methylhexa-2,4-dienal

Cat. No.: B14454656
CAS No.: 76251-91-7
M. Wt: 110.15 g/mol
InChI Key: QVYTWTDUAISYFX-UHFFFAOYSA-N
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Description

4-Methylhexa-2,4-dienal is a high-value, unsaturated aldehyde with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . This compound is of significant interest in scientific research, particularly in the field of atmospheric chemistry. It is identified as a reactive carbonyl product resulting from the ozonolysis of common biogenic volatile organic compounds (bVOCs), such as (E)-β-ocimene and isomers of α-farnesene . The ozonolysis of these terpenes is a major pathway for the formation of secondary organic aerosols and can disrupt the ecological functions of plant-emitted VOCs, such as pollinator attraction . As a highly reactive species, this compound serves as a crucial intermediate for studying these complex gas-phase reactions and their environmental impacts. In synthetic organic chemistry, its structure, featuring conjugated double bonds and an aldehyde functional group, makes it a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and other fine chemicals. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76251-91-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-methylhexa-2,4-dienal

InChI

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3-6H,1-2H3

InChI Key

QVYTWTDUAISYFX-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=CC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylhexa 2,4 Dienal

Laboratory Synthesis Approaches

The creation of the 4-Methylhexa-2,4-dienal framework in a laboratory setting can be achieved through several established synthetic organic chemistry methodologies. These approaches range from the oxidation of a corresponding alcohol precursor to the formation of the carbon-carbon double bonds through olefination and coupling reactions.

Oxidative Routes for Dienal Formation

A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 4-methylhexa-2,4-dien-1-ol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for this purpose, with the choice often depending on the scale of the reaction and the desired selectivity.

Commonly employed oxidizing agents for the conversion of primary allylic alcohols to aldehydes include manganese dioxide (MnO₂), and pyridinium (B92312) chlorochromate (PCC). These reagents are known for their selectivity in oxidizing allylic and benzylic alcohols without affecting other functional groups. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetone, at or below room temperature.

Oxidizing AgentTypical Solvent(s)Reaction ConditionsSelectivity for Aldehyde
Manganese Dioxide (MnO₂)Dichloromethane, Chloroform, AcetoneRoom TemperatureHigh
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureHigh
Dess-Martin Periodinane (DMP)DichloromethaneRoom TemperatureHigh

The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting alcohol. Subsequent workup and purification, typically by column chromatography, yields the desired this compound.

Strategies Involving Wittig-type Reactions

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes, including conjugated dienals. libretexts.orglumenlearning.commnstate.edu The synthesis of this compound via a Wittig-type approach would involve the reaction of a phosphorus ylide with an appropriate carbonyl compound.

One plausible retrosynthetic disconnection of this compound suggests the reaction between crotonaldehyde (B89634) and an ethyl-substituted phosphorus ylide. The ylide can be generated in situ from the corresponding phosphonium (B103445) salt, such as ethyltriphenylphosphonium bromide, by treatment with a strong base like n-butyllithium or sodium hydride. wikipedia.org

The stereochemical outcome of the newly formed double bond is dependent on the nature of the ylide. Unstabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. However, reaction conditions can be modified to influence the stereoselectivity.

Ylide PrecursorBaseCarbonyl PartnerExpected Product Stereochemistry
Ethyltriphenylphosphonium Bromiden-ButyllithiumCrotonaldehydePredominantly (Z)-isomer
Triethyl phosphonoacetateSodium HydridePropanalPredominantly (E)-isomer (HWE)

Metal-Catalyzed Synthetic Pathways

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the construction of the carbon skeleton of conjugated systems like this compound. nih.goveie.gr Reactions such as the Suzuki, Stille, and Heck couplings can be employed to form one of the double bonds in the dienal system.

For instance, a Suzuki coupling could involve the reaction of a vinyl boronic acid or ester with a vinyl halide. A potential strategy for this compound could involve the coupling of (E)-1-propenylboronic acid with a suitable 2-halo-2-butenal derivative in the presence of a palladium catalyst and a base.

The Heck reaction offers another avenue, where an aryl or vinyl halide is coupled with an alkene. A possible approach could be the reaction of 2-bromobut-2-ene with acrolein under palladium catalysis. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging and often requires careful optimization of catalysts, ligands, and reaction conditions.

Cross-Coupling ReactionCoupling PartnersCatalyst System (Example)
Suzuki CouplingVinylboronic acid + Vinyl halidePd(PPh₃)₄, Base (e.g., Na₂CO₃)
Stille CouplingVinylstannane + Vinyl halidePd(PPh₃)₄
Heck ReactionVinyl halide + AlkenePd(OAc)₂, Ligand (e.g., PPh₃)

Stereoselective Synthesis of Dienal Analogues

The stereoselective synthesis of dienal analogues is of significant interest, and organocatalysis has emerged as a powerful tool in this area. nih.govresearchgate.net Chiral secondary amine catalysts, such as those derived from proline, can activate α,β-unsaturated aldehydes towards various transformations, including Diels-Alder reactions and conjugate additions, with high levels of enantioselectivity.

For the synthesis of chiral dienal analogues, asymmetric aldol (B89426) or Wittig-type reactions can be employed. The use of chiral auxiliaries or catalysts can control the stereochemistry of the newly formed double bonds and adjacent stereocenters. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

Organocatalytic methods, for instance, can be used in the enantioselective construction of cyclohexene (B86901) rings through intramolecular Diels-Alder reactions of tethered diene-enal systems. nih.gov This highlights the potential for creating complex chiral structures derived from dienals.

Functionalization and Derivatization Reactions

The conjugated π-system and the aldehyde functionality of this compound make it a versatile substrate for a variety of chemical transformations, allowing for its elaboration into more complex molecular architectures.

Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to building molecular complexity from simple starting materials in a single operation. nih.gov The reactivity of dienals like this compound makes them suitable participants in such processes.

The conjugated diene moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can react with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com The aldehyde group can act as an electrophile or be converted into other functional groups to trigger subsequent transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are another area where dienals can be utilized. nih.govresearchgate.net For example, the reaction of an α,β-unsaturated aldehyde, an amine, and a third component can lead to the formation of complex heterocyclic structures. libretexts.org The initial conjugate addition of the amine to the dienal can be followed by an intramolecular reaction with another functional group, leading to a cascade of bond-forming events.

A notable example of a multicomponent reaction involving a simple dienal is the diene-transmissive Diels-Alder sequence. In this process, a dienal condenses with an amine to form a 1-amino- nih.govdendralene in situ. This intermediate then participates in two sequential Diels-Alder reactions with different dienophiles, leading to the rapid construction of complex polycyclic systems.

Nucleophilic Additions and Cycloaddition Chemistry

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated aldehyde functionality. This arrangement of functional groups provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The conjugated system also allows the diene portion of the molecule to participate in cycloaddition reactions.

Nucleophilic Additions:

In the context of nucleophilic additions, the aldehyde group in this compound can readily react with a wide range of nucleophiles. These reactions can proceed via a direct 1,2-addition to the carbonyl carbon or a conjugate 1,4-addition to the β-carbon of the diene system. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. In contrast, softer nucleophiles, like cuprates or enamines, generally favor 1,4-conjugate addition, resulting in the formation of an enolate intermediate which is then protonated to yield a β-substituted aldehyde.

While these are the expected modes of reactivity for α,β-unsaturated aldehydes, specific, documented examples of nucleophilic addition reactions performed directly on this compound are not extensively reported in readily accessible scientific literature.

Cycloaddition Chemistry:

The conjugated diene system of this compound makes it a suitable candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. In a typical [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. The stereochemistry and regioselectivity of the Diels-Alder reaction are well-established and can be predicted by the Woodward-Hoffmann rules and frontier molecular orbital theory.

A related compound, (E,E)-6-(tert-butyldimethylsilanyloxy)-4-methylhexa-2,4-dienal, has been shown to undergo a Diels-Alder cyclization under thermal conditions. This suggests that this compound itself would be a competent diene in such reactions. However, specific examples of cycloaddition reactions involving unsubstituted this compound as the diene component are not prominently featured in the surveyed literature.

Precursor Roles in Complex Organic Molecule Synthesis

The structural features of this compound, namely the conjugated diene and the aldehyde, make it a potentially valuable precursor in the synthesis of complex organic molecules. The aldehyde can serve as a handle for chain extension or for the introduction of other functional groups. The diene system can be utilized to construct cyclic systems with controlled stereochemistry via cycloaddition reactions.

For instance, the this compound substructure is found within more complex molecules, such as (2E,4E)-6-hydroxy-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhexa-2,4-dienal, which has been identified as an impurity of the immunosuppressant drug Mycophenolate. This highlights the relevance of this structural motif in larger, biologically active compounds.

Formation Mechanisms in Environmental and Biological Contexts

Atmospheric Chemical Production

The formation of 4-Methylhexa-2,4-dienal in the atmosphere is intricately linked to the degradation of biogenic volatile organic compounds (bVOCs), which are emitted in large quantities by terrestrial vegetation. The primary atmospheric formation routes involve reactions with key oxidants such as ozone (O₃) and the hydroxyl radical (•OH).

The ozonolysis of sesquiterpenes, a class of C15 bVOCs, is a significant atmospheric source of this compound. Specifically, research has identified this compound as a degradation product of α-farnesene ozonolysis. nih.gov The reaction proceeds through the addition of ozone to one of the carbon-carbon double bonds in the α-farnesene molecule, leading to the formation of a primary ozonide (molozonide). This unstable intermediate rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. It is the subsequent stabilization and reaction of these intermediates that lead to the formation of a variety of smaller, oxygenated volatile organic compounds, including this compound. A detailed ozonolysis mechanism for α- and β-farnesene has been described in the scientific literature. nih.gov

The hydroxyl radical (•OH) is a highly reactive oxidant in the troposphere that plays a crucial role in the degradation of most volatile organic compounds. The reaction of •OH with unsaturated aldehydes generally proceeds via two main pathways: abstraction of the aldehydic hydrogen atom and addition of the •OH radical to the carbon-carbon double bond. researchgate.net In the case of a precursor molecule like α-farnesene, the reaction with •OH would lead to the formation of a complex mixture of oxidation products. While specific mechanistic studies detailing the formation of this compound from •OH-initiated degradation of farnesene (B8742651) are not extensively documented, the cleavage of the larger molecule by •OH attack is a plausible pathway for its formation. Reactive aldehyde chemistry, particularly the autoxidation of carbonyl peroxy radicals (RC(O)O₂) derived from larger aldehydes, has been identified as a significant OH regeneration mechanism in the atmosphere. researchgate.netnih.govbohrium.com

Criegee intermediates (CIs) are key transient species formed during the ozonolysis of alkenes. nih.gov In the context of α-farnesene ozonolysis, the decomposition of the primary ozonide yields specific Criegee intermediates and carbonyl compounds. These highly reactive CIs can then undergo a variety of unimolecular and bimolecular reactions. The formation of this compound is a result of the specific fragmentation pattern of the Criegee intermediates formed from the ozonolysis of the α-farnesene backbone. The structure of the parent alkene dictates the structure of the resulting CIs and carbonyls, and thus the subsequent products.

Table 1: Rate Constants for the Reaction of O₃ with Farnesene Isomers

Reactant Temperature (K) Rate Constant (cm³ molecule⁻¹ s⁻¹)
α-Farnesene 298 10.4 x 10⁻¹⁶
β-Farnesene 298 8.74 x 10⁻¹⁶

Data sourced from Kim et al. (2011) as cited in nih.gov

Table 2: Rate Constants for the Reaction of •OH with Farnesene Isomers

Reactant Temperature (K) Rate Constant (cm³ molecule⁻¹ s⁻¹)
α-Farnesene 313-423 No significant temperature dependence
β-Farnesene 313-423 No significant temperature dependence

Data sourced from Kim et al. (2011) as cited in nih.gov

Biogenic and Biosynthetic Routes

While the atmospheric formation of this compound is well-established, its potential formation through biological pathways is also a subject of scientific interest.

In biological systems, aldehydes are often formed through the oxidation of primary alcohols, a reaction catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs). These enzymes are widespread in nature and play a crucial role in various metabolic pathways. It is plausible that a corresponding unsaturated alcohol could be a biological precursor to this compound, with an ADH facilitating its conversion to the dienal.

Furthermore, the lipoxygenase (LOX) pathway is a major route for the biosynthesis of a variety of signaling molecules and volatile compounds in plants and animals from polyunsaturated fatty acids. This pathway involves the dioxygenation of fatty acids to produce hydroperoxides, which are then converted into a range of products, including aldehydes. While direct evidence for the synthesis of this compound via the LOX pathway is not currently available, the pathway is known to produce other unsaturated aldehydes, suggesting that a similar enzymatic cascade could potentially lead to the formation of this specific dienal from a suitable substrate.

Degradation Products of Natural Precursors

The formation of aldehydes from natural precursors is a significant area of study in flavor chemistry, atmospheric chemistry, and cell biology. Generally, these compounds arise from the cleavage of larger molecules that have undergone oxidation.

Lipid Degradation:

Polyunsaturated fatty acids (PUFAs) are major precursors to a wide array of volatile aldehydes. The process of lipid peroxidation, initiated by reactive oxygen species, leads to the formation of unstable hydroperoxides. These hydroperoxides can then decompose to form a complex mixture of smaller, more volatile compounds, including various aldehydes.

For instance, the degradation of linoleic and linolenic acids is known to produce aldehydes such as hexanal, 2-heptenal, and 2,4-decadienal. While these are not this compound, the underlying chemical mechanisms provide a plausible, though unconfirmed, framework for how methylated dienals might be formed. It is conceivable that this compound could arise from the oxidation of specific, less common methylated polyunsaturated fatty acids. However, research to confirm this hypothesis is not currently available.

Carotenoid Degradation:

Carotenoids, which are pigmented tetraterpenoids found in many plants, algae, and bacteria, can also degrade to form volatile compounds. The enzymatic or non-enzymatic oxidation of carotenoids can lead to the cleavage of their polyene chain, resulting in the formation of various smaller molecules, including aldehydes, ketones, and ionones. These degradation products often contribute to the characteristic aroma of fruits, flowers, and processed foods.

While the degradation of β-carotene is known to produce compounds like β-ionone and dihydroactinidiolide, the formation of this compound from carotenoid precursors has not been specifically reported in the reviewed literature. The structural features of this compound would suggest a specific cleavage pattern of a particular carotenoid precursor, which has yet to be identified.

Research Findings:

Detailed research findings on the formation of this compound as a degradation product of natural precursors are not available in the current body of scientific literature accessed. The following table summarizes the general precursors for aldehyde formation, but it is important to note that the formation of this compound from these is speculative and not directly supported by the available data.

Table 1: General Precursors of Aldehydes from Natural Sources

Precursor Class Specific Precursors (Examples) Resulting Aldehydes (Examples, Not including this compound)
Polyunsaturated Fatty Acids Linoleic Acid, Linolenic Acid Hexanal, 2-Heptenal, 2,4-Decadienal

Further investigation is required to elucidate the specific natural precursors and the precise environmental and biological conditions that lead to the formation of this compound. Such research would be valuable for understanding its role in flavor and fragrance chemistry, as well as its potential biological activities.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry-Based Elucidation

Mass spectrometry (MS) is a cornerstone for the analysis of 4-Methylhexa-2,4-dienal, providing profound insights into its molecular weight, elemental composition, and structural features through various specialized techniques.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental composition. For this compound (C₇H₁₀O), HRMS provides an exact mass measurement that distinguishes it from other isomeric or isobaric compounds, thereby confirming its molecular formula with high confidence.

Table 1: HRMS Data for this compound This table presents theoretical high-resolution mass data for the primary molecular ions of this compound. Experimental values in a research context would be expected to align with these figures within a narrow margin of error (e.g., ±0.0005 Da).

Ion Species Molecular Formula Theoretical Exact Mass (Da)
[M+H]⁺ C₇H₁₁O⁺ 111.08044

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile compounds like this compound within a complex matrix. In this method, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase. As this compound elutes from the GC column at a characteristic retention time, it enters the mass spectrometer. The MS then ionizes the molecule (typically via electron ionization), generating a unique mass spectrum that serves as a molecular fingerprint for definitive identification. waters.com This technique is widely used for analyzing reaction products, identifying components in essential oils, or detecting volatile organic compounds (VOCs) in environmental samples. researchgate.net The combination of retention time from GC and the mass spectrum from MS provides a very high degree of certainty in identification. miamioh.edu

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time, online monitoring of volatile organic compounds (VOCs) in the gas phase. This technique is particularly advantageous for tracking the formation or emission of this compound from biological or chemical processes without the need for sample preparation or chromatographic separation. wikipedia.org In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to gently ionize the target analyte via proton transfer. nih.gov Because this ionization method is soft, it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for continuous and quantitative monitoring of the compound's concentration in air or off-gas streams with high sensitivity. researchgate.net

When subjected to energetic ionization methods like electron ionization (EI) in GC-MS, the this compound molecular ion undergoes predictable fragmentation, creating a unique pattern of fragment ions. This mass spectrum serves as a "molecular fingerprint" that is highly characteristic of the compound's structure. Analysis of these patterns provides crucial structural information. For α,β-unsaturated aldehydes, key fragmentation pathways include α-cleavage and cleavage of bonds adjacent to the conjugated system. miamioh.eduoregonstate.edu

Key expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion at m/z 109.

α-Cleavage with loss of the formyl radical (-CHO•): This results in a prominent fragment ion [M-29]⁺ at m/z 81.

Cleavage of the methyl group: Loss of a methyl radical (-CH₃•) produces an [M-15]⁺ ion at m/z 95.

Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
110 [C₇H₁₀O]⁺• - Molecular Ion (M⁺•)
109 [C₇H₉O]⁺ H• α-Cleavage (loss of aldehydic H)
95 [C₆H₇O]⁺ CH₃• Loss of a methyl radical

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the aldehyde proton is highly characteristic, appearing as a distinct signal in the downfield region of the spectrum (typically 9-10 ppm). openstax.org The vinylic protons along the conjugated backbone appear between 5-7.5 ppm, and their coupling constants can be used to determine the stereochemistry (E/Z configuration) of the double bonds.

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde is particularly diagnostic, absorbing far downfield in the 190-200 ppm range for α,β-unsaturated systems. pressbooks.pub The sp²-hybridized carbons of the double bonds appear in the 100-150 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2E,4E)-4-Methylhexa-2,4-dienal Predicted values are based on typical chemical shifts for α,β-unsaturated aldehydes. Actual experimental values may vary based on solvent and other conditions.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CHO 9.4 - 9.6 C1 (-CHO) 190 - 195
H2 6.0 - 6.2 C2 128 - 135
H3 7.0 - 7.3 C3 150 - 158
H5 5.8 - 6.0 C4 140 - 145
C4-CH₃ 1.8 - 2.0 C5 125 - 130
C6-H₃ 1.7 - 1.9 C6 15 - 20

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound from reaction mixtures and assessing its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for separation and purity analysis by GC. Using a column with an appropriate stationary phase, GC can effectively separate isomers and impurities. The area of the resulting peak in the chromatogram is proportional to the compound's concentration, allowing for quantitative purity assessment when coupled with a suitable detector like a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aldehydes. For compounds like this compound that lack a strong UV chromophore suitable for high-sensitivity detection, a pre-column derivatization step is often employed. auroraprosci.com A common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone derivative. waters.comepa.gov This derivative is brightly colored and strongly absorbs UV light, enabling highly sensitive detection and quantification using a reverse-phase C18 column and a UV detector. auroraprosci.com This derivatization-based HPLC method is a standard approach for analyzing aldehydes in various samples, including air and water. epa.gov

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center in this compound means it can exist as a pair of enantiomers. Chiral chromatography is a powerful technique employed to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. heraldopenaccess.us This separation is crucial as enantiomers can exhibit different biological activities.

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP). wikipedia.org The CSP creates a chiral environment through which the enantiomers of the analyte pass. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org

Common types of CSPs used for the separation of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and Pirkle-type phases. libretexts.orgchromatographyonline.com For a compound like this compound, a polysaccharide-based or cyclodextrin-based CSP would likely be effective.

The determination of enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. The formula used is:

ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-4-Methylhexa-2,4-dienal12.5150,00080.0
(S)-4-Methylhexa-2,4-dienal14.21,350,000

This table illustrates a potential separation scenario where the (S)-enantiomer is the major component.

Gas Chromatography with Various Detectors (GC-FID, GC-FTIR)

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector coupled with the GC system is critical for obtaining the desired qualitative and quantitative information.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used and robust technique for the quantitative analysis of organic compounds. measurlabs.comscioninstruments.com As the separated components elute from the GC column, they are introduced into a hydrogen-air flame. scioninstruments.com The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of analyte present. scioninstruments.com

The high sensitivity and wide linear range of the FID make it an excellent choice for determining the concentration of this compound in a sample. scioninstruments.com By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the target analyte in an unknown sample.

Table 2: Example GC-FID Quantitative Data for this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 18.750,00010
Standard 28.7102,00020
Standard 38.7248,00050
Unknown Sample8.7155,00031

Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR is a powerful hyphenated technique that combines the separation capabilities of GC with the structural identification power of FTIR. nih.govmdpi.com As each compound elutes from the GC column, it passes through a heated flow cell (light pipe) or is deposited onto a cryogenic surface, where it is interrogated by an infrared beam. mdpi.comcuny.edu

The resulting infrared spectrum provides a unique molecular fingerprint of the analyte, revealing information about its functional groups. cuny.edu For this compound, GC-FTIR can confirm the presence of the aldehyde group (C=O stretch), carbon-carbon double bonds (C=C stretch), and C-H bonds associated with the methyl and alkyl portions of the molecule. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. nih.gov

Table 3: Characteristic IR Absorptions for this compound from GC-FTIR

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch~1690-1715
Alkene C=CStretch~1600-1680
Aldehyde C-HStretch~2720 and ~2820
Alkyl C-HStretch~2850-2960

Computational and Theoretical Investigations of 4 Methylhexa 2,4 Dienal Chemistry

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. For 4-Methylhexa-2,4-dienal, such studies would provide invaluable insights into its chemical behavior. However, specific research applying these methods to this compound is not available.

Conformer Analysis and Structural Predictions

Most molecules can exist in various spatial arrangements known as conformers. A conformer analysis of this compound would identify the different stable geometries the molecule can adopt and their relative energies. This information is crucial for understanding its physical properties and how it interacts with other molecules. Computational methods like DFT or ab initio calculations would be used to predict the bond lengths, bond angles, and dihedral angles of the most stable conformers.

Molecular Dynamics Simulations of Reactive Pathways

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing researchers to study the dynamic processes of chemical reactions. For this compound, MD simulations could be used to explore its reactive pathways in different solvent environments and at various temperatures. This would offer a deeper understanding of the reaction mechanisms, including the role of solvent molecules and the dynamics of bond breaking and formation. To date, no such simulations for this compound have been reported in the scientific literature.

Development of Predictive Models for Chemical Reactivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the chemical reactivity or biological activity of compounds based on their molecular structure. While general QSAR models exist for alpha,beta-unsaturated aldehydes, no specific models have been developed or validated for this compound. The development of such a model would require a dataset of experimentally determined reactivity data for a series of related compounds, which is currently not available.

Academic Implications and Interdisciplinary Research Contributions

Contribution to Atmospheric Chemistry Models and Tropospheric Processes

4-Methylhexa-2,4-dienal is an atmospheric oxidation product of certain biogenic volatile organic compounds (BVOCs), which are released in large quantities by vegetation. The degradation of these BVOCs in the troposphere plays a crucial role in atmospheric chemistry. Specifically, this compound has been identified as a product of the ozonolysis of α-farnesene. nih.gov The reactions of terpenes and other BVOCs with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) lead to the formation of a wide array of secondary products, including aldehydes like this compound. researchgate.neteuropa.eucopernicus.org

The formation of such oxygenated compounds is a key step in the creation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. researchgate.netnih.gov Understanding the formation pathways and atmospheric fate of compounds like this compound is therefore essential for refining atmospheric chemistry models. These models aim to predict the concentrations of tropospheric ozone, aerosols, and other important atmospheric constituents. The inclusion of specific reaction products from individual BVOCs enhances the accuracy of these models, leading to a better understanding of tropospheric processes.

Precursor BVOCAtmospheric OxidantKey Product
α-FarneseneOzone (O₃)This compound

Role in Understanding Organic Reaction Networks

The formation of this compound from the atmospheric degradation of terpenes provides a concrete example for studying complex organic reaction networks. The ozonolysis of a complex molecule like α-farnesene involves a series of intricate steps, including the formation of primary ozonides, their decomposition into Criegee intermediates, and subsequent reactions that yield a variety of smaller, functionalized molecules. nih.gov

The identification of this compound as a stable end product of such a reaction cascade helps to elucidate the fragmentation patterns and reaction mechanisms of large unsaturated organic molecules. nih.gov This knowledge is not only crucial for atmospheric chemistry but also has broader implications for organic synthesis and the study of reaction kinetics. By tracing the formation of specific products like this compound, chemists can gain a deeper understanding of the fundamental principles governing complex organic transformations.

Influence on Chemo-Ecological Signaling and Interactions (as a reaction product)

Plants release a diverse array of volatile organic compounds in response to herbivory, known as herbivore-induced plant volatiles (HIPVs). nih.govnih.govfrontiersin.org These HIPVs play a critical role in plant defense, both directly by deterring herbivores and indirectly by attracting natural enemies of the herbivores. nih.govfrontiersin.org Terpenes are a major class of HIPVs. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes

Future research should prioritize the development of environmentally benign and efficient methods for synthesizing 4-Methylhexa-2,4-dienal. While traditional organic synthesis provides pathways to such molecules, a focus on green chemistry principles is paramount for modern chemical manufacturing.

One promising avenue is the exploration of biocatalytic and chemoenzymatic methods . nih.govnih.govrjpbr.com These approaches offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. rjpbr.com Enzymes, either in isolated form or within whole-cell systems, could be engineered to produce this compound from renewable feedstocks. youtube.commdpi.com Investigating enzymes such as oxidases, dehydrogenases, and those involved in fatty acid metabolism could yield novel and sustainable synthetic routes. nih.gov The use of enzyme kits could further streamline the development of such processes. nih.gov

Another area for development is the refinement of classic organic reactions to be more sustainable. For instance, the Wittig reaction and Knoevenagel condensation , common methods for forming carbon-carbon double bonds in unsaturated aldehydes, could be optimized. Research could focus on utilizing greener solvents, developing recyclable catalysts, and minimizing the formation of stoichiometric byproducts.

A comparative analysis of potential sustainable synthesis strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, renewable feedstocks, reduced waste. nih.govrjpbr.comEnzyme discovery and engineering, pathway elucidation, process optimization.
Chemoenzymatic Synthesis Combines the selectivity of enzymes with the versatility of chemical synthesis. nih.govIntegration of biocatalytic steps into multi-step syntheses, catalyst compatibility.
Green Condensation Reactions Atom economy, potential for solvent-free conditions, use of solid acid/base catalysts.Development of reusable catalysts, optimization for dienal synthesis.

In-depth Mechanistic Studies of Complex Transformations

The conjugated diene system in this compound makes it an ideal candidate for a variety of complex chemical transformations, the mechanisms of which warrant detailed investigation.

A primary area of focus should be cycloaddition reactions , such as the Diels-Alder reaction. While the general mechanism of [4+2] cycloadditions is well-understood, the influence of the methyl and aldehyde substituents on the stereoselectivity and regioselectivity of this compound's reactions is an open question. nih.govmdpi.comresearchgate.net Future studies could employ computational modeling, such as Density Functional Theory (DFT), to predict reaction pathways and transition state energies. researchgate.net Experimental validation of these theoretical models would provide a comprehensive understanding of the factors governing these cycloadditions.

Furthermore, the photochemical reactivity of this compound is a largely unexplored domain. researchgate.netdntb.gov.ua Conjugated dienes are known to undergo a variety of photochemical transformations, including electrocyclization and [2+2] cycloadditions. researchgate.netnih.govgcwk.ac.in Mechanistic studies could utilize techniques like transient absorption spectroscopy to identify and characterize excited state intermediates, shedding light on the pathways of photoisomerization and photorearrangement. dntb.gov.ua Understanding these photochemical processes could lead to novel synthetic applications under light-induced conditions. nih.gov

Comprehensive Environmental Fate Modeling

The release of any chemical into the environment necessitates a thorough understanding of its persistence, transport, and degradation. For this compound, a volatile organic compound (VOC), this is of particular importance.

Future research should focus on developing comprehensive environmental fate models to predict the behavior of this compound in various environmental compartments. researchgate.netrsc.orgdefra.gov.uk These models would need to incorporate key physical and chemical properties of the molecule, such as its vapor pressure, water solubility, and partition coefficients.

A critical aspect of this modeling will be to investigate its atmospheric degradation pathways . As an unsaturated aldehyde, it is expected to react with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). ucar.edumdpi.com Experimental studies, potentially in simulation chambers, are needed to determine the rate constants for these reactions and to identify the resulting degradation products. ucar.edu This data will be crucial for accurately modeling its atmospheric lifetime and its potential to contribute to the formation of secondary organic aerosols and photochemical smog. mdpi.com The potential for long-range atmospheric transport should also be assessed. defra.gov.uk

Moreover, its fate in aquatic and terrestrial environments requires investigation. Studies on its biodegradation by microorganisms in soil and water are needed to determine its persistence and potential for bioaccumulation. nih.gov

Exploration of New Catalytic Applications

The unique electronic and structural features of this compound suggest that it or its derivatives could have applications in catalysis.

One avenue of exploration is its use as a ligand in organometallic catalysis . The conjugated π-system and the oxygen atom of the aldehyde group provide potential coordination sites for metal centers. Metal complexes incorporating this compound or its derivatives could exhibit novel catalytic activities, for example, in polymerization or asymmetric synthesis.

Additionally, the reactivity of the conjugated system could be harnessed in organocatalysis . The dienal could serve as a substrate in the development of new catalytic methodologies for the synthesis of complex organic molecules. For instance, its participation in catalyzed cycloaddition or conjugate addition reactions could be explored.

Finally, the potential for this compound and its derivatives to act as biomimetic catalysts could be investigated. For example, metal complexes of related Schiff base ligands have been studied for their catecholase activity, an important oxidation process. researchgate.netresearchgate.net Exploring similar applications for derivatives of this compound could lead to the development of new oxidation catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylhexa-2,4-dienal, and how can reaction conditions be optimized for laboratory-scale production?

  • Methodological Answer : The compound can be synthesized via reactions of α,β-unsaturated aldehydes under controlled conditions. For example, (2E,4E)-hexa-2,4-dienal undergoes cyclization in subcritical water (200–250°C) to yield cyclopentenone derivatives, with yields dependent on temperature and solvent polarity . Optimization involves adjusting reaction time (30–120 minutes) and pressure (10–15 MPa) to favor specific products. Superheated benzyl alcohol (180°C) can also induce distinct reaction pathways, producing benzyl esters through nucleophilic substitution .
  • Key Data :

Solvent SystemTemperature (°C)Main ProductYield (%)
Subcritical H₂O2502-Methylcyclopent-2-enone45–60
Benzyl alcohol180Benzyl hexa-2,4-dienoate30–40

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the (E,E)-configuration, with characteristic olefinic proton signals at δ 9.45–9.65 ppm (aldehyde) and δ 6.10–6.40 ppm (conjugated diene) . Gas Chromatography-Mass Spectrometry (GC-MS) using a polar column (e.g., DB-WAX) resolves thermal degradation products, while Infrared Spectroscopy (IR) identifies carbonyl stretching (~1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound given its toxicity profile?

  • Methodological Answer : The compound is toxic (R22, R24, R34, R43) and requires fume hood use, nitrile gloves, and eye protection. Storage should be in airtight containers under nitrogen to prevent oxidation. Emergency protocols include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How do reaction mechanisms of this compound in subcritical water differ from those in superheated solvents?

  • Methodological Answer : In subcritical water, the reaction proceeds via keto-enol tautomerization followed by [4+2] cycloaddition, forming cyclopentenones . In contrast, superheated benzyl alcohol promotes nucleophilic acyl substitution, yielding esters. Solvent polarity and hydrogen-bonding capacity dictate intermediate stability, with water favoring polar transition states .

Q. What is the biosynthetic role of 4-Methylhexa-2,4-dienoyl moieties in natural product assembly?

  • Methodological Answer : In Streptomyces sp. CNB-091, a type I thioesterase (Sln9) catalyzes the transesterification of a 4-methylhexa-2,4-dienoyl-glycine unit onto a depsipeptide core, forming salinamide antibiotics. Heterologous expression and enzymatic assays (e.g., SDS-PAGE, LC-MS) confirm this biosynthetic pathway .

Q. How can computational modeling elucidate stereochemical outcomes in cycloaddition reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state geometries for [4+2] cycloadditions. Frontier Molecular Orbital (FMO) analysis identifies electron-deficient dienophiles (e.g., nitrosobenzene) that favor endo selectivity .

Q. What analytical strategies resolve contradictory data on thermal degradation pathways?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) coupled with Isotopic Labeling (e.g., ¹⁸O) tracks degradation intermediates. Comparative studies in inert vs. oxidative atmospheres (N₂ vs. O₂) distinguish between pyrolytic and oxidative pathways .

Q. How should researchers reconcile conflicting genotoxicity assessments of α,β-unsaturated aldehydes?

  • Methodological Answer : While FEMA GRAS studies suggest low genotoxicity for trans,trans-2,4-hexadienal at food-grade doses (≤1 mg/kg), laboratory studies (Ames test, micronucleus assay) at higher concentrations (≥10 μM) show mutagenicity. Dose-response modeling and physiologically based pharmacokinetic (PBPK) simulations contextualize risk thresholds .

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